molecular formula C14H22Cl2N5O12P3S B10771480 [[[[(2R,3S,4R,5R)-5-[6-amino-2-(2,2,3,3,3-pentatritiopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid

[[[[(2R,3S,4R,5R)-5-[6-amino-2-(2,2,3,3,3-pentatritiopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid

Cat. No.: B10771480
M. Wt: 658.3 g/mol
InChI Key: ZLIAJZQKKBOFJR-WNJXVAICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3H]PSB-0413 is a selective antagonist radioligand for the P2Y12 receptor, which is a G protein-coupled receptor involved in platelet aggregation. This compound is used in radioligand binding studies to quantify P2Y12 receptors and to identify patients with P2Y12 deficiencies .

Preparation Methods

The synthesis of [3H]PSB-0413 involves the catalytic hydrogenation of its propargyl precursor. The specific radioactivity achieved is 74 Ci/mmol . The synthetic route includes the following steps:

  • Preparation of the propargyl precursor.
  • Catalytic hydrogenation to introduce the tritium label.
  • Purification of the final product.

The reaction conditions typically involve the use of a hydrogenation catalyst such as palladium on carbon, and the reaction is carried out under an atmosphere of hydrogen gas .

Chemical Reactions Analysis

[3H]PSB-0413 primarily undergoes binding reactions with the P2Y12 receptor. It does not undergo significant chemical transformations such as oxidation, reduction, or substitution under physiological conditions. The major product of its interaction is the formation of a stable complex with the P2Y12 receptor .

Mechanism of Action

[3H]PSB-0413 exerts its effects by selectively binding to the P2Y12 receptor, a G protein-coupled receptor involved in platelet aggregation. The binding of [3H]PSB-0413 to the P2Y12 receptor inhibits the receptor’s interaction with its natural ligand, adenosine diphosphate (ADP), thereby preventing platelet aggregation . This mechanism is crucial for the development of antithrombotic drugs.

Properties

Molecular Formula

C14H22Cl2N5O12P3S

Molecular Weight

658.3 g/mol

IUPAC Name

[[[[(2R,3S,4R,5R)-5-[6-amino-2-(2,2,3,3,3-pentatritiopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid

InChI

InChI=1S/C14H22Cl2N5O12P3S/c1-2-3-37-13-19-10(17)7-11(20-13)21(5-18-7)12-9(23)8(22)6(32-12)4-31-36(29,30)33-35(27,28)14(15,16)34(24,25)26/h5-6,8-9,12,22-23H,2-4H2,1H3,(H,27,28)(H,29,30)(H2,17,19,20)(H2,24,25,26)/t6-,8-,9-,12-/m1/s1/i1T3,2T2

InChI Key

ZLIAJZQKKBOFJR-WNJXVAICSA-N

Isomeric SMILES

[3H]C([3H])([3H])C([3H])([3H])CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O)N

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O)N

Origin of Product

United States

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